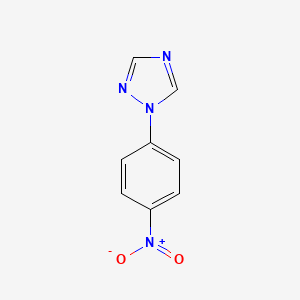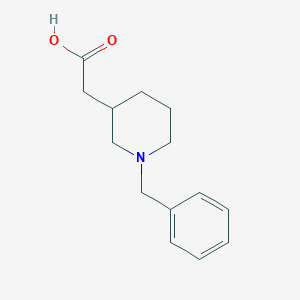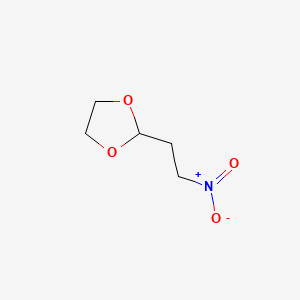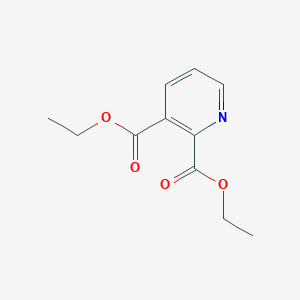
1-(4-Nitrophenyl)-1h-1,2,4-triazole
概要
説明
“1-(4-Nitrophenyl)-1h-1,2,4-triazole” is a chemical compound that likely contains a nitrophenyl group and a 1,2,4-triazole group . Nitrophenyl compounds are aromatic compounds that contain a nitro group (-NO2) attached to a phenyl group. The 1,2,4-triazole is a type of triazole with a three-membered ring structure containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a phenyl ring attached to a nitro group and a 1,2,4-triazole ring. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various reactions, including reduction and nucleophilic substitution . The 1,2,4-triazole group can also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Nitrophenyl compounds are generally yellow to orange solids that are slightly soluble in water .科学的研究の応用
Thermal Stability and Acoustic Fingerprint Spectra
1-(4-Nitrophenyl)-1H-1,2,4-triazole and related compounds have been studied for their thermal stability, which is crucial for applications in propellants and explosives, particularly in rocket fuels. The thermal decomposition and acoustic fingerprint spectra of these compounds, including 1-(4-methyl-3,5-dinitrophenyl)-1H-1,2,4-triazole and 1-(4-methoxy-3,5-dinitrophenyl)-1H-1,2,4-triazole, were evaluated using pulsed photoacoustic pyrolysis techniques. This research aids in understanding their behavior under varying thermal conditions, which is essential for their safe handling and application (Rao et al., 2016).
Synthesis and Antibacterial Activity
Research on 1,2,4-triazole derivatives, including this compound, has shown promising results in the field of antimicrobial agents. Various triazole derivatives with different substituent groups exhibit significant antibacterial and antifungal activities against a range of pathogens, making them potential candidates for developing new antimicrobial drugs (Upmanyu et al., 2011).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of this compound have been studied to understand its physical properties better. This includes analyzing the dihedral angles between the triazole ring and the nitro group with the phenyl ring, and exploring hydrogen bonding patterns and π–π stacking interactions within the crystal structure. Such research is pivotal in pharmaceutical and material sciences to predict and tailor the compound's behavior (Fun et al., 2011).
Ligand Properties and Metal Complex Formation
The 1,2,4-triazole moiety, as in this compound, exhibits interesting ligand properties. It has been used to form complexes with various metal ions, demonstrating potential applications in materials science and catalysis. The ligand's coordination modes and the resulting metal complexes' physicochemical properties are essential areas of study (Al-Alzawi et al., 2023).
Efficiency as Activators in Chemical Reactions
1,2,4-Triazoles, such as this compound, have been evaluated for their efficiency as activators in acid-catalyzed reactions, like phosphoramidite alcoholysis. Understanding their role and efficiency in these reactions contributes to the development of more effective and selective chemical synthesis methods (Nurminen et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKLGQEQNGWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455001 | |
| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6219-55-2 | |
| Record name | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)